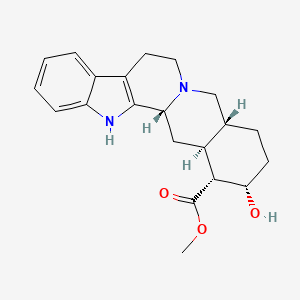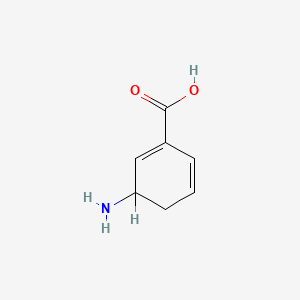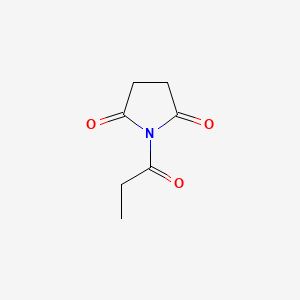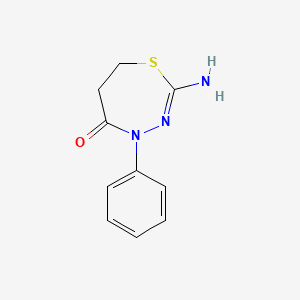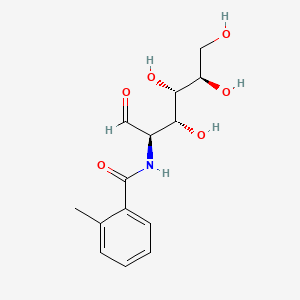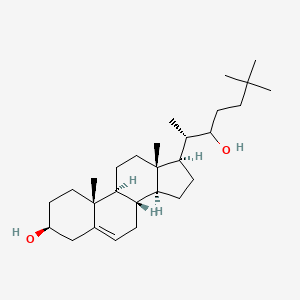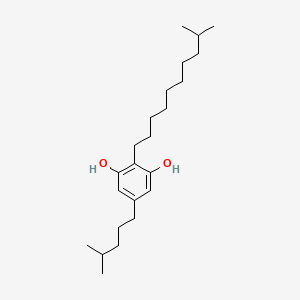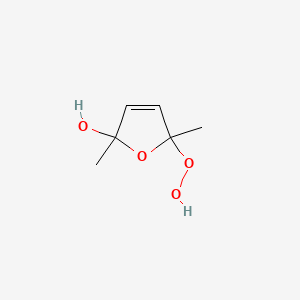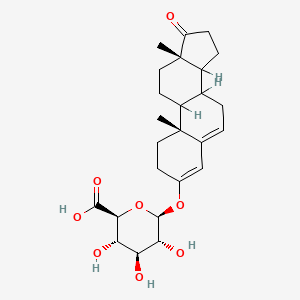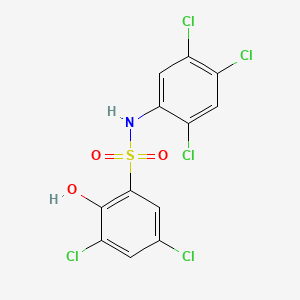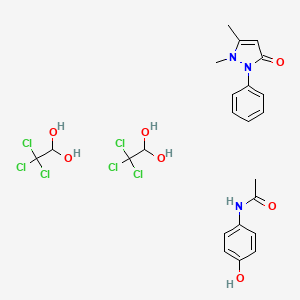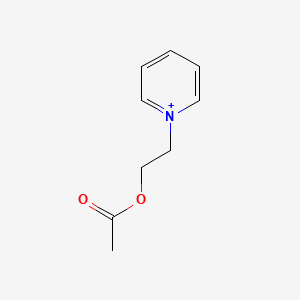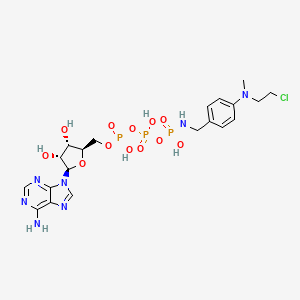
4-Methyl-4-phenyl-2-pentyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-4-phenyl-2-pentyl acetate is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is known for its floral, fresh green, and woody balsamic odor, making it a valuable component in the fragrance industry . The compound is also referred to by various names, including 1,3-dimethyl-3-phenylbutyl acetate and benzenepropanol, alpha, gamma, gamma-trimethyl-, acetate .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-2-pentyl acetate typically involves the esterification of 1,3-dimethyl-3-phenylbutanol with acetic acid or acetic anhydride . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .
化学反应分析
Types of Reactions
4-Methyl-4-phenyl-2-pentyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,3-dimethyl-3-phenylbutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: 1,3-dimethyl-3-phenylbutanol.
科学研究应用
4-Methyl-4-phenyl-2-pentyl acetate has several applications in scientific research:
作用机制
The mechanism of action of 4-Methyl-4-phenyl-2-pentyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic odor . The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell .
相似化合物的比较
Similar Compounds
Methylisoamyl acetate: Known for its fruity odor, commonly used in flavorings and fragrances.
Methylisobutylcarbinol acetate: Another ester with a pleasant odor, used in similar applications.
1,3-Dimethylbutyl acetate: Shares structural similarities and is used in the fragrance industry.
Uniqueness
4-Methyl-4-phenyl-2-pentyl acetate stands out due to its unique combination of floral, fresh green, and woody balsamic odor, making it particularly valuable in creating complex fragrance profiles .
属性
CAS 编号 |
68083-58-9 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
(4-methyl-4-phenylpentan-2-yl) acetate |
InChI |
InChI=1S/C14H20O2/c1-11(16-12(2)15)10-14(3,4)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
InChI 键 |
MXIGGIZQUGDKAP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |
规范 SMILES |
CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |
| 68083-58-9 | |
同义词 |
1,3-dimethyl-3-phenylbutyl acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


